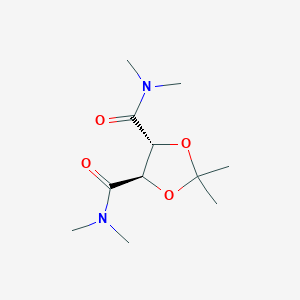

(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide

Description

(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide is a chiral 1,3-dioxolane derivative with a molecular formula of C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol (CAS: 63126-29-4) . Its structure features a 1,3-dioxolane core substituted with two dimethylcarboxamide groups at positions 4 and 5 (in the R,R configuration) and two methyl groups at position 2.

Properties

IUPAC Name |

(4R,5R)-4-N,4-N,5-N,5-N,2,2-hexamethyl-1,3-dioxolane-4,5-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2)16-7(9(14)12(3)4)8(17-11)10(15)13(5)6/h7-8H,1-6H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVBIPTRZNCGF-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(=O)N(C)C)C(=O)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965583 | |

| Record name | N~4~,N~4~,N~5~,N~5~,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63126-29-4, 5129-95-3 | |

| Record name | (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63126-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~4~,N~4~,N~5~,N~5~,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide typically involves the following steps:

Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through a cyclization reaction involving a diol and a carbonyl compound under acidic conditions.

Introduction of Amide Groups: The amide groups are introduced via amidation reactions, where amines react with carboxylic acid derivatives (such as acid chlorides or anhydrides) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems to optimize yield and purity.

Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of the reactions. Common solvents include dichloromethane and tetrahydrofuran, while catalysts might include Lewis acids or bases.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting amide groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the dioxolane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogenation catalysts.

Nucleophiles: Halides, alkoxides, amines.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of dioxolane compounds exhibit significant anticancer properties. Studies have shown that (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide can inhibit the proliferation of cancer cells by inducing apoptosis through various biochemical pathways. For instance:

- Mechanism of Action : The compound interacts with specific cellular targets that regulate cell cycle and apoptosis.

- Case Study : A study conducted on breast cancer cell lines demonstrated a dose-dependent response in cell viability reduction when treated with this compound.

2. Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with viral protein synthesis.

- Research Findings : In vitro assays have shown promising results against influenza and HIV viruses.

- Potential Use : This application is particularly relevant in the context of emerging viral threats.

Materials Science Applications

1. Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the development of materials with enhanced thermal and mechanical properties.

- Polymerization Techniques : Techniques such as free radical polymerization or condensation polymerization can be employed to incorporate this compound into polymer matrices.

- Properties of Resulting Polymers : The resulting polymers exhibit improved stability and resistance to degradation compared to conventional polymers.

Environmental Applications

1. Remediation of Contaminated Sites

Due to its chemical stability and reactivity, this compound has been studied for use in the remediation of contaminated soils and water bodies.

- Mechanism : The compound can facilitate the breakdown of hazardous organic pollutants through chemical reactions.

- Field Studies : Pilot studies have demonstrated effective reduction of contaminants in laboratory settings.

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cell lines |

| Antiviral properties | Inhibits replication of influenza and HIV | |

| Materials Science | Polymer chemistry | Enhances thermal and mechanical properties |

| Environmental Science | Remediation of contaminated sites | Effective in breaking down hazardous pollutants |

Mechanism of Action

The mechanism by which (4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane ring and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substituents

(4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide (C₁₁H₁₁BrN₂O₄):

- Structural differences : A bromophenyl group replaces the 2,2-dimethyl substituents. The stereochemistry is S,S, leading to diastereomeric properties.

- Crystal structure : Intramolecular N–H⋯O hydrogen bonds form four five-membered rings, influencing solubility and crystal packing .

- Applications : Used in platinum-based antitumor drug synthesis due to its rigid, halogenated aromatic system .

(4S,5S)-2-(2-Fluorophenyl)-1,3-dioxolane-4,5-dicarboxamide (C₁₁H₁₁FN₂O₄):

- Key variation : Fluorine substituent enhances electronegativity and metabolic stability compared to bromine.

- Hydrogen bonding : Features an intramolecular N–H⋯F interaction, altering molecular conformation .

(4R,5R)-2-(4-Methoxyphenyl)-1,3-dioxolane-4,5-dicarboxamide (C₁₂H₁₄N₂O₅):

- Relative stereochemistry : Racemic mixture (R,R and S,S) reduces enantioselectivity.

- Crystal packing : Forms a 2D network via N–H⋯O and C–H⋯O hydrogen bonds, differing from the hexamethyl derivative’s steric hindrance .

Derivatives with Boron-Containing Cores

(4S,5S)-2-Butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (C₁₂H₂₃BN₂O₄):

- Structural shift : The dioxaborolane ring replaces the dioxolane, introducing a boron atom for coordination chemistry.

- Applications : Explored in medicinal chemistry for boron neutron capture therapy (BNCT) due to its boron-rich structure .

Chiral Esters and Amides

Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (C₁₃H₁₄O₇):

- Functional groups : Methyl esters instead of carboxamides; hydroxylphenyl substituent enhances polarity.

- Biological activity : Exhibits antifungal and antibacterial activity (MIC: 4.8–5000 µg/mL), attributed to the hydroxyphenyl group’s interaction with microbial membranes .

Comparative Analysis of Key Properties

Stereochemical Impact

- The R,R configuration in the hexamethyl derivative enhances enantioselectivity, critical for asymmetric catalysis . In contrast, racemic mixtures (e.g., the 4-methoxyphenyl analogue) show reduced chiral discrimination .

Biological Activity

(4R,5R)-N4,N4,N5,N5,2,2-Hexamethyl-1,3-dioxolane-4,5-dicarboxamide is a synthetic compound with the chemical formula and a molecular weight of 244.29 g/mol. This compound has garnered interest in various biological studies due to its potential therapeutic applications and unique structural characteristics.

Chemical Structure and Properties

The compound features a dioxolane ring structure that contributes to its biological activity. The specific stereochemistry at the 4R and 5R positions is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.29 g/mol |

| CAS Number | 63126-29-4 |

| Purity | >97% |

Research indicates that this compound exhibits biological activity primarily through its interaction with specific enzymes and receptors in the body. Its structure allows it to act as an inhibitor for various biochemical pathways.

In Vitro Studies

In vitro studies have shown that this compound can inhibit certain enzyme activities, which may be beneficial in treating diseases characterized by excessive enzyme activity. For instance:

- Farnesyltransferase Inhibition : Similar compounds have demonstrated significant inhibition of farnesyltransferase (FT), an enzyme involved in the post-translational modification of proteins that play critical roles in cell signaling and growth .

Case Study 1: Anticancer Potential

A recent study evaluated a structurally similar compound's effectiveness against various cancer cell lines. The findings suggested that compounds with similar dioxolane structures could induce apoptosis in breast cancer cells through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of related compounds. It was found that modifications to the dioxolane ring significantly impacted the potency against FT and other critical enzymes involved in cellular signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.